molecular formula C19H21NO4 B3994757 N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3994757
M. Wt: 327.4 g/mol
InChI Key: LDRQHUHRFVKVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core. This structure features two ketone groups (2,3-dioxo), three methyl substituents (4,7,7-trimethyl), and a carboxamide group linked to a 4-acetylphenyl moiety.

Properties

IUPAC Name

N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-11(21)12-5-7-13(8-6-12)20-16(24)19-10-9-18(4,17(19,2)3)14(22)15(19)23/h5-8H,9-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRQHUHRFVKVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Notable Features
N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide Likely C₂₀H₂₂N₂O₄ ~366.4 (estimated) 4-acetylphenyl, 2,3-dioxo groups High polarity due to acetyl and dioxo groups; potential for bioactivity
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide C₂₁H₂₇NO₃ 341.44 4-butylphenyl Lipophilic substituent; may enhance membrane permeability
N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide C₁₆H₁₇BrN₂O₃ 365.22 5-bromopyridinyl Bromine increases molecular weight and potential halogen bonding
4,7,7-Trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide C₁₈H₂₀F₃NO₂ 363.36 3-oxo group, 2-(trifluoromethyl)phenyl Trifluoromethyl group enhances metabolic stability and electronegativity
Bicyclo[2.2.1]heptane-1-carboxamide with 2-oxo-2H-1-benzopyran-3-yl C₃₃H₃₀N₄O₅ 562.6 Extended aromatic system (benzopyranyl), phenyl diazenyl Large, conjugated structure; potential for optical applications

Functional and Reactivity Differences

  • Solubility : The acetylphenyl group introduces higher polarity compared to lipophilic substituents like butylphenyl or trifluoromethylphenyl , likely improving aqueous solubility.
  • Biological Interactions : Bromine (in ) and trifluoromethyl groups (in ) may enhance binding to hydrophobic pockets in proteins, whereas the acetyl group could participate in hydrogen bonding with biological targets.

Key Research Findings and Gaps

  • Efficiency in Material Science : Derivatives like HPN-68 show saturation effects in polypropylene modification at ~0.2 phr , suggesting the target compound’s utility in optimizing additive concentrations.
  • Lack of Direct Data: No evidence directly addresses the target compound’s synthesis, stability, or bioactivity. Comparisons rely on extrapolation from structural analogs.
  • Contradictions : and highlight divergent substituent effects (e.g., benzopyranyl vs. acetylphenyl), emphasizing the need for empirical studies to resolve functional differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
N-(4-acetylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.